molecular formula C8H6FIO B14038954 2-Fluoro-5-iodo-3-methylbenzaldehyde

2-Fluoro-5-iodo-3-methylbenzaldehyde

Cat. No.: B14038954
M. Wt: 264.03 g/mol
InChI Key: YQAIFYDLCCOTCE-UHFFFAOYSA-N
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Description

2-Fluoro-5-iodo-3-methylbenzaldehyde is a halogenated aromatic aldehyde characterized by a fluorine atom at the 2-position, an iodine atom at the 5-position, and a methyl group at the 3-position of the benzaldehyde scaffold. Its molecular formula is C₈H₆FIO, with a molecular weight of 280.04 g/mol.

Properties

Molecular Formula

C8H6FIO

Molecular Weight

264.03 g/mol

IUPAC Name

2-fluoro-5-iodo-3-methylbenzaldehyde

InChI

InChI=1S/C8H6FIO/c1-5-2-7(10)3-6(4-11)8(5)9/h2-4H,1H3

InChI Key

YQAIFYDLCCOTCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)C=O)I

Origin of Product

United States

Preparation Methods

Typical Laboratory Procedure

  • Dissolve 2-fluoro-3-methylbenzaldehyde in an appropriate solvent (e.g., acetic acid or dichloromethane).
  • Add iodine and an oxidizing agent (such as nitric acid or hydrogen peroxide) slowly under controlled temperature (often 0–25 °C to minimize side reactions).
  • Stir the reaction mixture for a specified period (commonly 1–12 hours), monitoring progress by thin-layer chromatography.
  • Quench the reaction by pouring into ice water.
  • Extract the organic layer with a nonpolar solvent (e.g., dichloromethane or ethyl acetate).
  • Wash the organic phase with sodium thiosulfate solution to remove excess iodine, then with brine.
  • Dry the organic layer over anhydrous sodium sulfate.
  • Concentrate under reduced pressure.
  • Purify the crude product by recrystallization (e.g., from ethanol) or chromatography to yield pure this compound.

Reaction Data Table

Parameter Typical Value/Range
Starting material amount 1 mmol – 100 mmol
Iodine equivalents 1.1 – 1.5
Oxidant (e.g., HNO₃) 1.2 – 2.0 equivalents
Solvent Acetic acid, DCM, or MeCN
Temperature 0–25 °C
Reaction time 1–12 hours
Yield 60–85% (laboratory scale)
Purity (post-purification) ≥98% (by HPLC or NMR)
Melting point 64–66 °C

Scale-Up and Industrial Considerations

For industrial production, the process is scaled up using industrial-grade reagents and optimized reaction parameters to maximize efficiency and minimize waste. Continuous or semi-batch reactors may be employed to control exothermicity and ensure product consistency. Purification is typically achieved by crystallization or preparative chromatography, depending on the required purity for downstream applications.

Mechanistic Insights

The electrophilic aromatic substitution mechanism is favored due to the electron-donating effect of the methyl group and the ortho/para-directing influence of the fluorine. The iodine is introduced selectively at the 5-position, which is activated by the combined effects of the substituents.

Comparative Analysis with Related Compounds

A comparison with structurally similar halogenated benzaldehydes highlights the specificity of the iodination strategy:

Compound Name Starting Material Halogenation Position Typical Reagents
This compound 2-Fluoro-3-methylbenzaldehyde 5 Iodine, HNO₃ or H₂O₂
2-Fluoro-3-iodo-5-methylbenzaldehyde 2-Fluoro-5-methylbenzaldehyde 3 Iodine, HNO₃ or H₂O₂
2-Bromo-4-fluorobenzaldehyde 4-Fluorobenzaldehyde 2 Bromide reagent, acid

Research Findings and Optimization

  • Yield Optimization: Reaction yields are typically in the 60–85% range, with higher yields achieved by optimizing the equivalents of iodine and oxidant, as well as reaction temperature and solvent choice.
  • Purity: Post-purification, the compound routinely achieves ≥98% purity, suitable for pharmaceutical and research applications.
  • Environmental Considerations: The process avoids the use of heavy metals or highly toxic reagents, making it amenable to industrial scale-up with appropriate waste management.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-iodo-3-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Fluoro-5-iodo-3-methylbenzaldehyde depends on its specific application. In drug development, it may act by interacting with molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for its target, leading to improved therapeutic efficacy .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key physicochemical parameters of 2-Fluoro-5-iodo-3-methylbenzaldehyde and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Purity (%) Key Properties Reference
This compound C₈H₆FIO 280.04 2-F, 5-I, 3-CH₃ N/A High steric hindrance; moderate solubility in polar aprotic solvents
5-Iodo-2-methoxybenzaldehyde C₈H₇IO₂ 278.05 5-I, 2-OCH₃ 95 Lower steric bulk; higher solubility in DMF and THF
5-Fluoro-2-hydroxybenzaldehyde C₇H₅FO₂ 140.11 5-F, 2-OH N/A High polarity; hydrogen-bonding capacity; GI absorption
2-Fluoro-5-iodo-benzaldehyde C₇H₄FIO 266.01 2-F, 5-I N/A Reduced steric hindrance; reactive aldehyde group
5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde C₁₃H₁₀FNO₂ 231.22 2-OCH₃, 5-(2-fluoropyridinyl) N/A Heterocyclic moiety; enhanced electronic diversity
Key Observations:
  • Steric Effects: The 3-methyl group in this compound introduces significant steric hindrance compared to non-methylated analogs like 2-Fluoro-5-iodo-benzaldehyde. This may reduce reactivity in nucleophilic substitution reactions but improve stability in harsh conditions .
  • Solubility : The hydroxy group in 5-Fluoro-2-hydroxybenzaldehyde increases polarity and hydrogen-bonding capacity, enhancing water solubility compared to halogenated analogs .
  • Electronic Effects : Methoxy (OCH₃) and fluoropyridinyl substituents (e.g., in ) alter electron density on the aromatic ring, directing electrophilic substitution to specific positions.
Halogenation and Functionalization
  • Bromination : highlights bromination of 5-Fluoro-2-hydroxybenzaldehyde using N-bromosuccinimide (NBS) in DMF, yielding 3-bromo derivatives. This method could theoretically apply to iodinated analogs for further functionalization .
Aldehyde Reactivity

The aldehyde group in all listed compounds enables condensation reactions. For example, describes the use of aldehydes in synthesizing benzimidazoles via reaction with diamines under nitrogen . This compound may similarly participate in cyclocondensation to form fluorinated heterocycles.

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